molecular formula C13H19NO4 B14020809 Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate CAS No. 23730-39-4

Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate

Cat. No.: B14020809
CAS No.: 23730-39-4
M. Wt: 253.29 g/mol
InChI Key: CNNDPUZSTQEOKN-UHFFFAOYSA-N
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Description

Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate is a chemical compound known for its unique structure and potential applications in various fields. It contains an aromatic benzoate ester linked to a bis(2-hydroxyethyl)amino group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate esterification .

Industrial Production Methods: In industrial settings, the production of ethyl 3-[bis(2-hydroxyethyl)amino]benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[bis(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic benzoate ester may also interact with hydrophobic pockets in biomolecules, influencing their function .

Comparison with Similar Compounds

Comparison: Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biomolecules .

Properties

CAS No.

23730-39-4

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 3-[bis(2-hydroxyethyl)amino]benzoate

InChI

InChI=1S/C13H19NO4/c1-2-18-13(17)11-4-3-5-12(10-11)14(6-8-15)7-9-16/h3-5,10,15-16H,2,6-9H2,1H3

InChI Key

CNNDPUZSTQEOKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N(CCO)CCO

Origin of Product

United States

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